molecular formula C19H22N2O7S3 B2691085 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-31-1

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2691085
CAS RN: 898453-31-1
M. Wt: 486.57
InChI Key: DEIJPNRBWXDEIC-UHFFFAOYSA-N
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Description

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H22N2O7S3 and its molecular weight is 486.57. The purity is usually 95%.
BenchChem offers high-quality 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Desulfurization Techniques

A notable application of related compounds involves oxidative desulfurization (ODS), a pivotal process in refining fuels to meet environmental standards by removing sulfur compounds. Specifically, studies have demonstrated the efficacy of various catalysts, including metal-free microporous triazine polymers and Anderson-type catalysts, in the ODS of thiophenic sulfur compounds under ambient conditions. These catalysts facilitate the oxidation of sulfur compounds like dibenzothiophene (DBT) to their corresponding sulfones, highlighting a potential application area for related compounds in enhancing fuel quality and reducing sulfur emissions (Imteaz Ahmed et al., 2020; Hongying Lu et al., 2010).

Enzyme Inhibition for Therapeutic Applications

In the realm of pharmaceutical research, related compounds have been synthesized and evaluated for their enzyme inhibitory potential, targeting enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of diseases such as diabetes and Alzheimer's, respectively. The synthesis of N-substituted-N-(2,3-dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides showcased potent antibacterial activity against various strains, indicating the therapeutic potential of related compounds in developing new medications (M. Abbasi et al., 2019; M. Abbasi et al., 2016).

Synthesis of Cyclopropanes and Sulfones

Further research into the synthesis of cyclopropanes and sulfones through the manipulation of sulfides and sulfonyl groups reveals the chemical versatility of related compounds. These studies not only provide insights into novel synthetic routes but also highlight the potential of these compounds in creating structurally diverse and biologically active molecules. The ability to control the outcomes of such reactions can lead to advancements in medicinal chemistry and material sciences (David Cruz Cruz et al., 2009; Jiayan He et al., 2020).

properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S3/c22-30(23,15-3-4-16-17(14-15)27-12-11-26-16)20-7-5-19(6-8-20)21(9-10-28-19)31(24,25)18-2-1-13-29-18/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIJPNRBWXDEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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